The synthesis of N-hydroxyheptadecanamide can be achieved through several methodologies. A common approach involves the acylation of an amine with a hydroxamic acid derivative. For example, one method utilizes N-(benzoyloxy)amines, where the hydroxamic acid is formed from the reaction of an amine with an appropriate acid chloride. This process typically yields high purity products with good yields.
Another method involves the use of Lawesson's reagent to convert N-(benzoyloxy)amides into N-(hydroxy)thioamides, which can then be transformed into N-hydroxy derivatives through further reactions. The detailed reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yields and purity during synthesis .
N-Hydroxyheptadecanamide can participate in various chemical reactions due to its functional groups. Notably, it may undergo:
These reactions are influenced by factors such as temperature, solvent, and catalysts used during the process. Detailed reaction mechanisms often involve nucleophilic attacks by hydroxyl groups on electrophilic centers within other molecules .
For instance, compounds similar to N-hydroxyheptadecanamide have been studied for their roles as inhibitors of histone deacetylases, which are enzymes involved in epigenetic regulation. By inhibiting these enzymes, such compounds can potentially influence gene expression and cellular functions .
N-Hydroxyheptadecanamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications in pharmaceuticals or materials science.
N-Hydroxyheptadecanamide has potential applications in various scientific fields:
N-Hydroxyheptadecanamide belongs to the class of long-chain hydroxamic acids, characterized by a carbonyl group adjacent to an N-hydroxy moiety (–CO–NOH–). This functional group confers distinctive hydrogen-bonding capabilities, acting as both a strong hydrogen-bond donor (via the N–H bond) and acceptor (through the carbonyl oxygen and N–O⁻ group). The heptadecyl (C17) chain provides significant hydrophobic character, influencing membrane permeability and molecular packing. Structurally, it resembles shorter-chain analogs like N-(hydroxy)glycine (Hyg), which stabilizes β-sheet conformations in peptide–peptoid hybrids through interstrand hydrogen bonds (e.g., 3.5–4.0 Å bond distances between –NOH and C=O groups) [5]. The C17 chain also aligns with bioactive alkane frameworks observed in natural products; for example, heptadecane derivatives serve as insect pheromones, suggesting inherent biorecognition potential [10].
Table 1: Structural and Functional Attributes of N-Hydroxyheptadecanamide vs. Shorter-Chain Hydroxamates
Property | N-Hydroxyheptadecanamide | N-(Hydroxy)glycine (Hyg) | Acetohydroxamic Acid |
---|---|---|---|
Chain Length | C17 alkyl | None (α-amino acid derivative) | Methyl |
H-Bond Donor Capacity | Strong (N–H) | Strong (N–H) | Strong (N–H) |
H-Bond Acceptor Sites | 2 (C=O, N–O⁻) | 2 (C=O, N–O⁻) | 2 (C=O, N–O⁻) |
Hydrophobicity (Log P) | High (estimated >7) | Low (~ -1.2) | Moderate (~ -0.5) |
Key Bioactivity | HDAC inhibition (predicted) | β-sheet stabilization | Urease inhibition |
Structural Flexibility | Low (constrained alkyl tail) | Moderate | High |
The extended hydrocarbon chain enables unique intermolecular interactions, such as van der Waals forces and hydrophobic shielding of the hydroxamate group. This enhances stability against hydrolytic degradation compared to short-chain analogs, which are prone to pH-dependent decarboxylation or dismutation [5]. Spectroscopic studies (NMR, IR) of similar N-alkoxy hydroxamates confirm a predominant trans-amide conformation, optimal for metal chelation and protein binding [5].
N-Hydroxyheptadecanamide’s hydroxamate group enables potent chelation of Zn²⁺ ions at the catalytic site of histone deacetylases (HDACs), class I/II/IV metalloenzymes regulating gene expression. The inhibition mechanism involves:
Biochemical assays of analogs (e.g., N-hydroxyfurylacrylamides) reveal IC₅₀ values of 0.18–10 μM against HDAC6, driven by hydrophobic CAP groups accommodating the enzyme’s tubular active site [8]. This inhibition reactivates tumor-suppressor genes by increasing histone acetylation (e.g., H3K9ac, H4K12ac) and destabilizes oncoproteins via non-histone targets (e.g., α-tubulin, HSP90) [3] [6]. Molecular docking confirms that long alkyl chains enhance van der Waals contacts with HDAC6’s Phe-643 and Phe-680 residues, explaining selectivity over HDAC1 [8].
Long-chain hydroxamates emerged from natural product research and rational drug design:
Table 2: Evolution of Key Hydroxamate-Based HDAC Inhibitors
Compound Class | Decade | Key Structural Features | Target Selectivity | Clinical/Biological Impact |
---|---|---|---|---|
Natural Siderophores | 1960s | Linear C10–C18 chains; multiple –NOH | Microbial iron uptake | Proof of concept for metal chelation |
Short-Chain (e.g., TSA) | 1990s | Cyclic CAP; C3–C5 linkers | Pan-HDAC | Established in vitro HDAC inhibition |
SAHA/Vorinostat | 2000s | C8 linker; aniline CAP | Pan-HDAC | First FDA-approved HDAC inhibitor (CTCL) |
Branched-CAP Derivatives | 2010s | Alkyl/aryl-branched CAP; C6–C12 linkers | HDAC6 (e.g., IC₅₀ = 0.18 μM) | Improved safety; reduced pan-inhibition |
C17 Derivatives (e.g., N-Hydroxyheptadecanamide) | 2020s | Linear C17 CAP/linker | Predicted HDAC6/HDAC8 | Enhanced pharmacokinetics; novel bioactivity |
Current strategies focus on hybrid molecules (e.g., HDAC-PROTACs) and chain-length optimization to balance selectivity and cell permeability. N-Hydroxyheptadecanamide’s C17 chain may exploit cellular fatty-acid uptake pathways, potentially improving tumor targeting [3] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9